molecular formula C21H28N4O B2799923 4-(tert-butyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1235080-39-3

4-(tert-butyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2799923
CAS No.: 1235080-39-3
M. Wt: 352.482
InChI Key: XHYSDJFKULGVNN-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a tert-butyl group, a pyrimidinyl-substituted piperidine, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate, which involves the reaction of pyrimidine with piperidine under basic conditions.

    Introduction of the Benzamide Group: The piperidine intermediate is then reacted with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) and alkyl halides under anhydrous conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or piperidines.

Scientific Research Applications

4-(tert-butyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents targeting various biological pathways.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(pyridin-2-yl)piperidine-4-carboxamide
  • 4-tert-butyl-N-(quinolin-2-yl)piperidine-4-carboxamide
  • 4-tert-butyl-N-(thiazol-2-yl)piperidine-4-carboxamide

Uniqueness

4-(tert-butyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is unique due to the presence of the pyrimidinyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-tert-butyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-21(2,3)18-7-5-17(6-8-18)19(26)24-15-16-9-13-25(14-10-16)20-22-11-4-12-23-20/h4-8,11-12,16H,9-10,13-15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYSDJFKULGVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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